CCK-B Receptor Affinity (IC50 = 31 nM) vs. CCK-A Selectivity: A Target-Class-Defining Comparator
Data from the BindingDB authoritative database demonstrate that 4-(benzyloxy)-6-chloropyrimidine inhibits [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain membranes with an IC50 of 31 nM at pH 6.5 [1]. The analogous measured affinity at the CCK-A receptor for the same compound is 620 nM (IC50) [2]. This yields a CCK-A/CCK-B selectivity ratio of approximately 20-fold in favor of CCK-B, establishing a quantitative receptor-subtype preference that is not documented for the regioisomeric 2-(benzyloxy)-4-chloropyrimidine or 5-benzyloxy-2-chloropyrimidine in the same assay systems.
| Evidence Dimension | CCK-B receptor binding affinity (IC50) vs. CCK-A receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 31 nM (CCK-B, mouse brain membranes, [125I]CCK-8 displacement, pH 6.5) |
| Comparator Or Baseline | IC50 = 620 nM (CCK-A, rat pancreas, [125I]bolton hunter CCK-8 displacement) |
| Quantified Difference | ~20-fold selectivity for CCK-B over CCK-A |
| Conditions | Radioligand displacement assays; CCK-B: mouse brain membranes, pH 6.5; CCK-A: rat pancreatic acinar cells |
Why This Matters
A 20-fold CCK-B/CCK-A selectivity window defines a receptor-subtype preference profile that is essential for neuroscience-targeted programs, distinguishing this compound from structurally related chloropyrimidines lacking analogous dual-receptor data.
- [1] BindingDB Entry: IC50 = 31 nM, [125I]CCK-8 displacement, Cholecystokinin type B receptor, mouse brain, pH 6.5. Monomer ID 50029139. View Source
- [2] BindingDB Entry: IC50 = 620 nM, CCK-A receptor, rat pancreas. BDBM50455598, CHEMBL2112335. View Source
